3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride

Catalog No.
S13984087
CAS No.
M.F
C8H11ClN2
M. Wt
170.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitril...

Product Name

3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride

IUPAC Name

3-(prop-2-ynylamino)cyclobutane-1-carbonitrile;hydrochloride

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

InChI

InChI=1S/C8H10N2.ClH/c1-2-3-10-8-4-7(5-8)6-9;/h1,7-8,10H,3-5H2;1H

InChI Key

LUSSKAZDIULKKN-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CC(C1)C#N.Cl

3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is a specialized organic compound notable for its unique cyclobutane ring structure, which is substituted with a prop-2-yn-1-yl amino group and a carbonitrile functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the cyclobutane moiety contributes to its distinctive chemical properties, making it a valuable subject of study in various scientific fields.

The chemical reactivity of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride can be attributed to both the amino and carbonitrile groups. Potential reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, allowing for further functionalization.
  • Reduction Reactions: The carbonitrile can be reduced to an amine, which may enhance its biological activity.
  • Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones, leading to the formation of new compounds.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties.

The synthesis of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride typically involves several steps:

  • Formation of Cyclobutane Derivative: Starting from cyclobutanone, a propargyl halide (such as propargyl bromide) is reacted under basic conditions to introduce the prop-2-yn-1-yl group.
  • Introduction of Carbonitrile Group: Sodium cyanide can be added to the reaction mixture to convert an appropriate intermediate into the carbonitrile derivative.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for improved stability and solubility.

These methods may vary based on desired yield and purity levels.

3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride holds potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery, particularly for antimicrobial and anticancer agents.
  • Chemical Synthesis: Serving as a building block for synthesizing more complex organic molecules.

The unique structure allows researchers to explore diverse applications in medicinal chemistry and materials science.

Interaction studies are essential for understanding the biological mechanisms of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride. Preliminary investigations may focus on:

  • Protein Binding Assays: To determine how the compound interacts with specific proteins associated with disease pathways.
  • Cellular Uptake Studies: Assessing how effectively the compound is taken up by different cell types, which can influence its therapeutic efficacy.

These studies are critical for elucidating the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-Aminocyclobutane-1-carbonitrile hydrochlorideCyclobutane ring, amino groupDirectly comparable; simpler structure
(Prop-2-en-1-yl)cyclobutaneCyclobutane ring, propene substitutionLacks the carbonitrile functionality
1-(Prop-2-en-1-yl)cyclobutaneCyclobutane ring with allyl groupDifferent functional group; potential reactivity
3-AminocyclohexaneCyclohexane ring, amino groupLarger ring system; different reactivity profile

The uniqueness of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride lies in its combination of the cyclobutane framework with both propynyl and carbonitrile functionalities, offering distinct reactivity and potential applications compared to its analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

170.0610761 g/mol

Monoisotopic Mass

170.0610761 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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